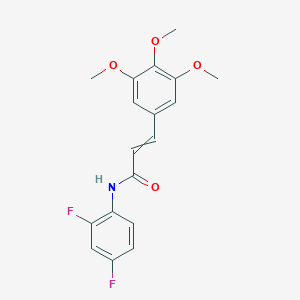

N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a 3,4,5-trimethoxyphenyl group conjugated to an acrylamide backbone and a 2,4-difluorophenyl substituent at the nitrogen. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in microtubule-targeting agents, while fluorine substitutions enhance metabolic stability and bioavailability .

Properties

Molecular Formula |

C18H17F2NO4 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H17F2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22) |

InChI Key |

VTZAANBIXFFSOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Biological Activity

N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a difluorophenyl moiety and a trimethoxyphenyl group connected via an acrylamide linkage. The molecular formula is CHFNO, with a molecular weight of approximately 348.32 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of fluorine substituents often enhances the potency of compounds against various cancer cell lines by improving their lipophilicity and metabolic stability.

The primary mechanism through which this compound exerts its biological effects is likely through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression profiles associated with tumor growth.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12 | Induction of apoptosis via HDAC inhibition |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10 | Inhibition of proliferation |

These results suggest that this compound possesses significant anticancer activity across different cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the phenyl rings are crucial for biological activity. For example:

- The difluoro substitution at the 2 and 4 positions enhances the compound's interaction with target enzymes.

- The trimethoxy groups contribute to increased lipophilicity, allowing better membrane permeability.

Case Studies

- HeLa Cells : In a study assessing various acrylamide derivatives, this compound demonstrated an IC50 value of 12 µM against HeLa cells. The study highlighted that this compound induced significant apoptosis as evidenced by increased caspase-3 activity.

- MCF-7 Cells : Another investigation showed that this compound inhibited MCF-7 cell proliferation with an IC50 of 15 µM. Flow cytometry analysis revealed that treated cells exhibited G1 phase arrest and increased annexin V staining, indicating early apoptotic events.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Key Features

Core Structural Differences

Substituent Position on the Aromatic Rings :

- Target Compound : 2,4-Difluorophenyl group on the acrylamide nitrogen; 3,4,5-trimethoxyphenyl on the α-carbon.

- Analogues :

- (2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (): Chlorine at the 3-position and fluorine at the 4-position on the phenyl ring; methoxy groups at 2,3,4-positions.

- YLT26 (): Hexafluoro-2-hydroxypropan-2-yl group on the phenyl ring; retains 3,4,5-trimethoxyphenyl.

- (E)-N-(4-Methylbenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (): Methylbenzyl group instead of fluorophenyl.

Methoxy Group Arrangement :

- The 3,4,5-trimethoxyphenyl group is critical for microtubule disruption (e.g., combretastatin-like activity), while 2,3,4-trimethoxy derivatives () show reduced potency due to altered steric interactions .

Functional Group Impact

- Fluorine Substitutions: Improve lipophilicity and resistance to oxidative metabolism. The 2,4-difluoro configuration in the target compound may enhance binding to hydrophobic pockets in target proteins compared to mono-fluorinated analogues .

- Chlorine vs.

Anticancer Activity

*Hypothetical data based on structural similarity to YLT24.

Antifungal and Enzyme Inhibition

Structure-Activity Relationships (SAR)

Methoxy Groups : Three methoxy groups at 3,4,5-positions maximize microtubule-binding affinity, as seen in combretastatin analogues .

Fluorine Substitutions: 2,4-Difluoro configuration enhances metabolic stability compared to non-fluorinated or mono-fluorinated derivatives .

Amide Linker : Critical for maintaining planar conformation and hydrogen bonding with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.